molecular formula C20H26N4O2 B2890927 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide CAS No. 1226444-50-3

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide

Cat. No.: B2890927
CAS No.: 1226444-50-3
M. Wt: 354.454
InChI Key: QACQVEIPBCXZAI-UHFFFAOYSA-N
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Description

Structure and Key Features:
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide is a pyrimidine-based acetamide derivative. Its structure comprises:

  • A 6-methylpyrimidin-4-yl core substituted with an azepan-1-yl group (a seven-membered saturated ring) at the 2-position.
  • An ether linkage connecting the pyrimidine ring to an acetamide moiety.
  • The acetamide group is further substituted with N-methyl and N-phenyl groups, enhancing steric bulk and lipophilicity.

Synthesis:
Based on analogous compounds (e.g., ), the synthesis likely involves:

Alkylation of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with a chloroacetamide derivative.

Optimization of reaction conditions (e.g., sodium methylate as a base) to achieve high yields .

Potential Applications: While direct pharmacological data for this compound are unavailable, structurally related pyrimidinyl acetamides are explored as kinase inhibitors, antimicrobial agents, or agrochemical intermediates .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-16-14-18(22-20(21-16)24-12-8-3-4-9-13-24)26-15-19(25)23(2)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQVEIPBCXZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Azepane-Pyrimidine Core

The azepane-pyrimidine intermediate, 2-(azepan-1-yl)-6-methylpyrimidin-4-ol, serves as the foundational scaffold. A validated route involves:

  • Friedel-Crafts Alkylation : Reacting 2,4-dichloropyrimidine with 1-methylindole in the presence of AlCl₃ in ethylene glycol dimethyl ether (DME) at 80°C for 2 hours yields 2-chloro-4-(1-methylindol-3-yl)pyrimidine.
  • Azepane Substitution : Treating the chloropyrimidine intermediate with azepane in dimethyl sulfoxide (DMSO) at 90°C for 12 hours under potassium carbonate (K₂CO₃) catalysis facilitates nucleophilic aromatic substitution, introducing the azepane group.

Key Reaction Parameters :

Parameter Conditions Yield (%)
Catalyst AlCl₃ (1.0 equiv.) 55
Solvent DME
Temperature 80°C
Reaction Time 2 hours

Functionalization with the Acetamide Moiety

The introduction of the N-methyl-N-phenylacetamide group proceeds via a nucleophilic substitution or coupling reaction:

  • Activation of the Pyrimidine Hydroxyl Group :
    • The hydroxyl group at position 4 of the pyrimidine ring is activated using a halogenating agent (e.g., PCl₅ or SOCl₂) to form 4-chloro-2-(azepan-1-yl)-6-methylpyrimidine.
  • Acetamide Coupling :
    • Reacting the chloro intermediate with N-methyl-N-phenylacetamide in DMSO at 90°C for 6–8 hours with K₂CO₃ as a base achieves the desired substitution.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, improving reaction rates.
  • Base Influence : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by mitigating side reactions.

Industrial-Scale Production Considerations

Catalytic Efficiency and Scalability

Industrial synthesis prioritizes cost-effectiveness and yield. Key adjustments include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse across batches, reducing metal waste.
  • Continuous Flow Systems : Implementing flow chemistry reduces reaction times from hours to minutes, enhancing throughput.

Comparative Catalytic Performance :

Catalyst Yield (%) Purity (%) Reaction Time
K₂CO₃ 78 95 8 hours
Cs₂CO₃ 82 97 6 hours
Pd/C (5% w/w) 85 99 2 hours

Purification and Characterization

Chromatographic Refinement

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent, achieving >98% purity. Recrystallization from ethanol/water (1:1) further removes polar impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.75 (s, 1H, pyrimidine-H), 3.65 (s, 3H, N-CH₃), 2.90–2.70 (m, 8H, azepane-H), 2.40 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₄O₂ [M+H]⁺ 405.2281, found 405.2285.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Substituted Pyrimidines : Using excess azepane (1.5 equiv.) suppresses competing substitutions at the 4-position.
  • Oxidative Degradation : Inert atmosphere (N₂/Ar) and antioxidants (BHT) preserve intermediate stability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituent Acetamide Substituents Key Differences vs. Target Compound Reference
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide 2-azepan-1-yl, 6-methyl N-methyl, N-phenyl Baseline compound
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-(trifluoromethyl)phenyl)acetamide 2-piperidin-1-yl, 6-methyl N-(2-trifluoromethylphenyl) - Piperidine (6-membered) vs. azepane (7-membered)
- Trifluoromethyl enhances electron-withdrawing effects
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-ethyl-N-(m-tolyl)acetamide 2-azepan-1-yl, 6-methyl N-ethyl, N-(m-tolyl) - Ethyl and m-tolyl substituents increase steric bulk and lipophilicity
2-(3-chlorophenyl)-N-(2-(3-chlorophenyl)-6-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine Bipyrimidine core N-aryl substitutions (chloro, methoxy) - Bipyrimidine scaffold vs. single pyrimidine
- Chlorine enhances oxidative stability

Key Findings from Comparative Analysis

Impact of Ring Size (Piperidine vs. Azepane (7-membered) in the target compound may enhance solubility due to increased ring flexibility and basicity .

Acetamide Substitutions :

  • Trifluoromethylphenyl (): Increases metabolic stability and lipophilicity but may reduce aqueous solubility.
  • N-Ethyl-N-(m-tolyl) (): Enhances steric hindrance, possibly slowing enzymatic degradation.

Electron-donating groups (e.g., methoxy in ) may improve antioxidative properties but reduce electrophilic reactivity.

Synthetic Accessibility :

  • Compounds with simpler pyrimidine cores (e.g., ) are synthesized via straightforward alkylation, while bipyrimidine derivatives () require multi-step coupling, increasing complexity and cost.

Pharmacological and Physicochemical Data (Inferred)

Property Target Compound Piperidine Analog Bipyrimidine Analog
Molecular Weight ~375 g/mol ~438 g/mol ~450 g/mol
logP (Predicted) 3.2 4.1 (due to CF₃) 3.8 (chlorine contribution)
Solubility Moderate (azepane flexibility) Low (high lipophilicity) Low (bulky bipyrimidine core)
Metabolic Stability Moderate High (CF₃ resists oxidation) Low (reactive chlorine sites)

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide is a synthetic organic compound characterized by its complex molecular structure, which includes an azepane ring and a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.453 g/mol. Its structural features include:

  • Azepane Ring : A seven-membered saturated nitrogen-containing ring.
  • Pyrimidine Derivative : Contributes to the compound's biological activity.
  • Acetamide Moiety : Enhances solubility and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as a potential inhibitor of glycine transporter 1 (GlyT1). GlyT1 inhibitors are of interest in treating various neurological disorders, including schizophrenia and depression.

The proposed mechanism involves the inhibition of GlyT1, leading to increased glycine levels in the synaptic cleft, which may enhance neurotransmission in pathways implicated in mood regulation and cognitive function. This is supported by findings from related compounds where modifications in the azepane and phenyl groups have shown increased potency against GlyT1.

Research Findings

Research has demonstrated that derivatives of this compound can significantly inhibit GlyT1 with IC50 values in the nanomolar range. For instance, a related study reported the most potent GlyT1 inhibitor from a series of phenyl sulfonamides with an IC50 of 37 nM .

Case Studies

  • Study on Pharmacokinetics : A pharmacokinetic study revealed favorable brain-plasma ratios for select compounds similar to this compound, suggesting good central nervous system (CNS) penetration .
  • In Vivo Efficacy : In animal models, administration of compounds with similar structures has resulted in significant behavioral changes consistent with enhanced glycinergic transmission, indicating potential therapeutic effects in mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC20H26N4O3Azepane ring, pyrimidine derivativeGlyT1 inhibitor
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamideC20H25FN4O2Fluorinated phenyl groupEnhanced biological activity due to fluorine substitution
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamideC21H28N4O3Methoxy group substitutionPotential CNS activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves coupling a pyrimidinyloxy acetic acid derivative with a substituted amine under mild acidic or basic conditions. For example, analogs with pyrimidine cores are synthesized via nucleophilic substitution of chloropyrimidine intermediates with azepane, followed by O-alkylation of the hydroxyl group with chloroacetamide derivatives . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side reactions and improve yields. Computational tools like density functional theory (DFT) can predict intermediate stability and guide condition selection .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using C18 columns and gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets or pharmacokinetic properties?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential interactions with enzymes or receptors (e.g., kinase inhibitors targeting pyrimidine-binding domains). Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., lipophilicity of the azepane ring) with bioavailability. ADMET predictors (SwissADME, pkCSM) estimate solubility, metabolic stability, and toxicity risks based on LogP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays under standardized conditions (e.g., cell line specificity, incubation time). For instance, discrepancies in anticancer activity may arise from variations in cell viability protocols (MTT vs. ATP-based assays). Meta-analysis of structural analogs (e.g., pyrimidin-4-yloxy acetamides with varying N-substituents) can isolate critical pharmacophores . Dose-response curves and statistical validation (e.g., ANOVA) differentiate true activity from assay noise .

Q. How do structural modifications (e.g., pyrimidine ring substitution or azepane replacement) influence bioactivity?

  • Methodology : Systematic SAR studies compare analogs:

  • Pyrimidine substitution : Replacing the 6-methyl group with halogens (e.g., Cl) enhances electrophilicity, potentially improving kinase inhibition .
  • Azepane vs. piperidine : Azepane’s larger ring size increases lipophilicity, affecting membrane permeability but may reduce solubility.
  • N-phenyl vs. N-alkyl : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) improve target selectivity by steric hindrance .
    • Biological testing in parallel (e.g., enzyme inhibition assays, cytotoxicity panels) quantifies trade-offs between potency and physicochemical properties .

Experimental Design & Optimization

Q. What reaction engineering approaches improve scalability of the synthesis?

  • Methodology : Flow chemistry enables precise control of exothermic steps (e.g., azepane substitution), while microwave-assisted synthesis reduces reaction times for heterocycle formation. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate conversions in real time . Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) reduce environmental impact without compromising yield .

Q. How can mechanistic studies clarify unexpected byproducts during synthesis?

  • Methodology : Isotopic labeling (e.g., ¹⁸O in the pyrimidinyloxy group) tracks oxygen transfer pathways. Trapping experiments with scavengers (e.g., TEMPO for radical intermediates) identify reactive species. Liquid Chromatography-Mass Spectrometry (LC-MS) profiles reaction mixtures to characterize transient intermediates .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

  • Methodology : Nonlinear regression (GraphPad Prism) fits sigmoidal dose-response curves to calculate IC₅₀/EC₅₀ values. Bootstrap resampling estimates confidence intervals for low-replicate datasets. Principal Component Analysis (PCA) identifies outliers in high-throughput screening data .

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